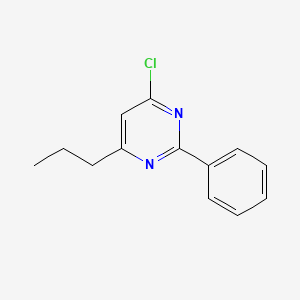

4-Chloro-2-phenyl-6-propylpyrimidine

Beschreibung

4-Chloro-2-phenyl-6-propylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a phenyl group at position 2, and a propyl chain at position 4. This compound belongs to a class of halogenated pyrimidines, which are pivotal intermediates in pharmaceutical synthesis, agrochemical development, and materials science. The chlorine atom enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the phenyl and propyl groups influence steric and lipophilic properties, affecting solubility and biological interactions .

Eigenschaften

CAS-Nummer |

89967-22-6 |

|---|---|

Molekularformel |

C13H13ClN2 |

Molekulargewicht |

232.71 g/mol |

IUPAC-Name |

4-chloro-2-phenyl-6-propylpyrimidine |

InChI |

InChI=1S/C13H13ClN2/c1-2-6-11-9-12(14)16-13(15-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 |

InChI-Schlüssel |

SCLXWQKFGAWLRF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenyl-6-propylpyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method starts with 2,4-dichloro-6-phenylpyrimidine, which undergoes nucleophilic substitution with propylamine to introduce the propyl group at the 6-position . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available halopyrimidines. The process includes nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2-phenyl-6-propylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The phenyl and propyl groups can be subjected to oxidation or reduction under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Depending on the nucleophile used, products like 4-amino-2-phenyl-6-propylpyrimidine or 4-thio-2-phenyl-6-propylpyrimidine.

Coupling Products: Biaryl derivatives when coupled with aryl boronic acids.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-phenyl-6-propylpyrimidine has several applications in scientific research:

Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents.

Agriculture: It is used in the development of fungicides and herbicide safeners.

Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-phenyl-6-propylpyrimidine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors. For instance, pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects . The compound may also interact with DNA or RNA, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-Chloro-2-phenyl-6-propylpyrimidine can be contextualized by comparing it to related pyrimidine derivatives. Below is an analysis of key analogues, organized by substituent variations and their implications.

Substituent Position and Functional Group Variations

Chlorine and Aromatic Substitutions

4-Chloro-2-methyl-6-phenylpyrimidine (CAS 73576-33-7) Structure: Chlorine at position 4, methyl at position 2, phenyl at position 5. However, the shorter alkyl chain may lower lipophilicity, impacting membrane permeability in biological systems .

2,4-Dichloro-6-phenylpyrimidine (CAS 5600-21-5)

- Structure : Dual chlorine atoms at positions 2 and 4, phenyl at position 6.

- Comparison : Additional chlorine at position 2 increases electrophilicity, making this compound more reactive in cross-coupling reactions. However, the absence of an alkyl chain reduces lipophilicity, limiting applications in lipid-rich environments .

Alkyl Chain and Heteroatom Modifications

4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4) Structure: Isopropyl at position 6, amine at position 2. The amine group enables hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors .

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (CAS 1354749-13-5)

- Structure : Dual aromatic substituents (phenyl and 4-chlorophenyl) at positions 2 and 6.

- Comparison : The 4-chlorophenyl group increases electron-withdrawing effects, stabilizing the pyrimidine ring and altering reactivity in Suzuki-Miyaura couplings. The lack of an alkyl chain reduces flexibility in drug design applications .

Data Table: Key Structural and Functional Comparisons

Notes and Discrepancies

- Limited Experimental Data: While structural comparisons are robust, quantitative data (e.g., melting points, IC₅₀ values) are absent in the provided evidence, necessitating caution in extrapolating properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.